N,N,4-trimethylthiophen-3-amine
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Overview
Description
N,N,4-trimethylthiophen-3-amine is a thiophene derivative, a class of compounds known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. Thiophene itself is a five-membered heterocyclic compound containing sulfur, and its derivatives have been extensively studied for their unique chemical properties and potential biological activities .
Scientific Research Applications
N,N,4-trimethylthiophen-3-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, in the field of material science, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Future Directions
While specific future directions for N,N,4-trimethylthiophen-3-amine are not mentioned in the search results, research in the field of amines and thiophene derivatives is ongoing. For instance, there is growing interest in atomic layer deposition (ALD) and ALD-type reactions for newer and more wide-ranging applications . Additionally, there is interest in the synthesis of thiophene derivatives for solar hydrogen generation .
Preparation Methods
The synthesis of N,N,4-trimethylthiophen-3-amine can be achieved through several methods. This method typically requires the use of phase-transfer catalysts and specific reaction conditions, such as the presence of sodium iodide and elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N,N,4-trimethylthiophen-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions can include various substituted thiophenes, which are valuable intermediates in organic synthesis .
Mechanism of Action
The mechanism of action of N,N,4-trimethylthiophen-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative.
Comparison with Similar Compounds
N,N,4-trimethylthiophen-3-amine can be compared with other thiophene derivatives such as 2-substituted thiophenes and 3-thiophenemethanimines . These compounds share similar structural features but differ in their substituents and functional groups, which can significantly impact their chemical properties and applications. For example, 2-substituted thiophenes are known for their anti-inflammatory properties, while 3-thiophenemethanimines are used in the synthesis of more complex organic molecules .
Properties
IUPAC Name |
N,N,4-trimethylthiophen-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-4-9-5-7(6)8(2)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVEFAPLSUSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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